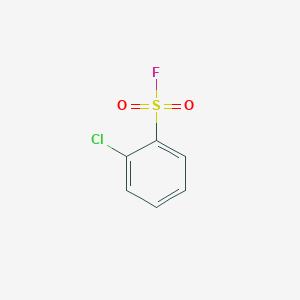

2-Chloro-benzenesulfonyl fluoride

Description

Significance of Sulfonyl Fluorides as Versatile Chemical Motifs

Sulfonyl fluorides (R-SO₂F) have garnered significant research interest due to their unique combination of stability and reactivity. ccspublishing.org.cn Unlike their more common sulfonyl chloride counterparts, which can be unstable and prone to degradation, sulfonyl fluorides are remarkably robust. pharmaceutical-business-review.comnih.gov They are resistant to hydrolysis, thermolysis, and reduction, allowing them to be used in a wide range of reaction conditions. sigmaaldrich.comnih.gov

Despite this stability, the sulfur-fluorine (S-F) bond can be selectively activated to react with nucleophiles. ccspublishing.org.cnnih.gov This "tunable" reactivity is central to their utility. They have been identified as exceptional electrophiles for a new generation of "click chemistry," termed Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). sigmaaldrich.comacs.org This reaction allows for the reliable and specific formation of sulfonyl-linked structures in a simple, efficient manner. sigmaaldrich.com

Furthermore, in the realm of chemical biology, sulfonyl fluorides have emerged as valuable covalent probes. They can form stable covalent bonds with the nucleophilic side chains of various amino acid residues within proteins, including serine, threonine, tyrosine, lysine (B10760008), histidine, and cysteine. pharmaceutical-business-review.comenamine.net This capability makes them powerful tools for identifying and studying protein function and for developing targeted covalent inhibitors in drug discovery. pharmaceutical-business-review.comacs.org

Historical Development and Evolution of Halosulfonyl Chemistry

The chemistry of sulfonyl fluorides dates back to the 1920s. nih.gov For many years, they were considered less reactive and therefore less useful than the corresponding sulfonyl chlorides. However, this perception began to shift with the discovery of their utility in specific applications. One of the earliest and most well-known examples is phenylmethylsulfonyl fluoride (PMSF), which was identified in 1963 as an effective inhibitor of serine proteases and is still widely used in biochemistry to prevent protein degradation during experiments. nih.gov

The major turning point for halosulfonyl chemistry, and for sulfonyl fluorides in particular, was the advent of SuFEx click chemistry, pioneered by Nobel laureate K. Barry Sharpless. sigmaaldrich.com This concept redefined sulfonyl fluorides not as inert end-points but as highly versatile "connectors" for molecular construction. sigmaaldrich.comacs.org This has led to a renaissance in the field, spurring the development of many new synthetic methods to access sulfonyl fluorides. Early methods often relied on the conversion of sulfonyl chlorides to sulfonyl fluorides via halide exchange. nih.govnih.gov Modern techniques are far more diverse, including electrochemical and photochemical approaches that utilize a variety of starting materials. ccspublishing.org.cnnih.govacs.org

Current Research Landscape and Emerging Applications of Aryl Sulfonyl Fluorides

The resurgence of interest in sulfonyl fluorides has led to a vibrant and expanding research landscape for aryl sulfonyl fluorides. Key areas of focus include:

Drug Discovery and Chemical Biology: Aryl sulfonyl fluorides are being extensively developed as "warheads" for targeted covalent inhibitors. acs.org Their ability to react with a broader range of amino acid residues than traditional covalent modifiers opens up new possibilities for drugging previously intractable protein targets. acs.orgenamine.net

SuFEx Click Chemistry: Researchers are continuously expanding the scope of the SuFEx reaction for applications in materials science, drug discovery, and bioconjugation. sigmaaldrich.comacs.org This includes creating novel polymers and functional materials, as well as rapidly assembling libraries of complex molecules.

Synthetic Methodology: A significant portion of current research is dedicated to creating more efficient, milder, and scalable methods for synthesizing aryl sulfonyl fluorides. organic-chemistry.org This includes palladium-catalyzed reactions of aryl thianthrenium salts rsc.org, copper-free Sandmeyer-type reactions of aryldiazonium salts ccspublishing.org.cn, and electrochemical oxidation of thiols. acs.org

Radiochemistry: The unique properties of the S-F bond have attracted interest in the field of ¹⁸F-radiochemistry for Positron Emission Tomography (PET). nih.gov Aryl sulfonyl fluorides can be used to incorporate the radioactive ¹⁸F isotope into biomolecules for imaging purposes, although challenges related to their metabolic stability are an active area of investigation. nih.gov

Materials Science: The sulfonyl fluoride moiety is being incorporated into advanced materials. For example, they have been integrated into the structure of ionic liquids and used in the development of novel electrolytes for high-voltage lithium-metal batteries. nih.govnih.gov

Overview of Research Trajectories Specific to 2-Chlorobenzenesulfonyl Fluoride and Structurally Related Analogs

2-Chlorobenzenesulfonyl fluoride itself is a commercially available reagent primarily utilized as a building block in organic synthesis and click chemistry. sigmaaldrich.com Research involving this specific molecule often falls under the broader development of synthetic methodologies or the creation of compound libraries.

Research on structurally related analogs provides insight into the utility of the chlorobenzenesulfonyl fluoride scaffold:

Bifunctional Building Blocks: Analogs like (chlorosulfonyl)benzenesulfonyl fluorides, which contain both a reactive sulfonyl chloride and a stable sulfonyl fluoride, have been synthesized. nih.gov The sulfonyl chloride can be selectively reacted with amines to create a diverse library of sulfonamides, while the sulfonyl fluoride moiety is retained for subsequent use as a covalent fragment. This approach was used to generate a library of potential inhibitors against the enzyme trypsin. nih.gov

Precursors to Other Reagents: The chloro-substitution pattern is a key feature in the synthesis of other important chemical tools. For instance, 4-chlorobenzenesulfonyl chloride is the starting material for a highly efficient deoxyfluorination reagent known as SulfoxFluor. cas.cnacs.org This highlights the value of chloro-substituted aryl sulfonyl halides as precursors to other value-added compounds.

Probing Structure-Activity Relationships: The position of substituents on the aromatic ring significantly impacts the stability and reactivity of aryl sulfonyl fluorides. A study investigating the metabolic stability of various substituted aryl sulfonyl fluorides found that steric hindrance plays a key role, with 2,4,6-trisubstituted analogs showing the highest stability. nih.gov This suggests the ortho-chloro group in 2-chlorobenzenesulfonyl fluoride influences its electronic properties and steric profile, affecting its reactivity in SuFEx reactions and its stability in biological contexts.

Intermediates in Synthesis: Substituted chlorobenzenesulfonyl fluorides can also serve as intermediates. For example, they can be converted to fluorobenzenesulfonyl fluorides through a chlorine/fluorine exchange reaction, providing a pathway to other useful fluorinated compounds. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOECQWWSUHZUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864872-77-5 | |

| Record name | 864872-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chlorobenzenesulfonyl Fluoride and Congeners

Halogen Exchange Reactions for Arenesulfonyl Fluoride (B91410) Synthesis

Halogen exchange, or "halex," reactions represent a cornerstone in the synthesis of arenesulfonyl fluorides. This approach typically involves the substitution of a chlorine atom in an arenesulfonyl chloride with a fluorine atom using a fluoride salt. Various strategies have been developed to optimize this transformation, from classical methods to more sophisticated catalytic systems.

Chlorine-Fluorine Exchange from Arenesulfonyl Chlorides

The most direct route to 2-chlorobenzenesulfonyl fluoride is through the chlorine-fluorine exchange of the readily available 2-chlorobenzenesulfonyl chloride.

The traditional method for the synthesis of arenesulfonyl fluorides involves the reaction of the corresponding sulfonyl chloride with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling aprotic polar solvent. google.com Solvents like sulfolane (B150427) or dimethylformamide (DMF) are commonly employed to facilitate the dissolution of the fluoride salt and to achieve the high temperatures often required for the reaction to proceed at a reasonable rate.

For instance, the preparation of fluorobenzenesulfonyl fluorides can be achieved by heating a chlorobenzenesulfonyl chloride with potassium fluoride in sulfolane at temperatures ranging from 100°C to 240°C. google.com The yield and degree of conversion can be influenced by the reaction time and temperature. A patent describes a process where heating p-chlorobenzenesulfonyl fluoride with potassium fluoride in sulfolane at 200°C for 5 hours resulted in an 88% yield with a 45% conversion. google.com

Table 1: Classical Synthesis of Fluorobenzenesulfonyl Fluorides using KF in Sulfolane

| Starting Material | Product | Temperature (°C) | Time (h) | Yield (%) | Conversion (%) | Reference |

| p-Chlorobenzenesulfonyl fluoride | p-Fluorobenzenesulfonyl fluoride | 200 | 5 | 88 | 45 | google.com |

| 2,4,5-Trichlorobenzenesulfonyl chloride | 5-Chloro-2,4-difluorobenzenesulfonyl fluoride | 100-160 | 14 | - | - | google.com |

A more recent and milder approach utilizes a biphasic mixture of potassium fluoride and water in acetone (B3395972) for the direct chloride/fluoride exchange. This method has been shown to be effective for a wide array of sulfonyl chlorides, providing high yields in relatively short reaction times (2-4 hours). nih.gov This procedure avoids the need for high boiling point solvents and harsh conditions. nih.gov

To overcome the low solubility of alkali metal fluorides in organic solvents and to enable milder reaction conditions, phase-transfer catalysis (PTC) has been successfully applied to the synthesis of arenesulfonyl fluorides. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the sulfonyl chloride is dissolved. orgsyn.org

The use of a phase-transfer catalyst like 18-crown-6 (B118740) can significantly enhance the efficiency of the fluorination reaction. For example, the reaction of chloromethyl phenyl sulfide (B99878) with potassium fluoride in acetonitrile (B52724) is effectively catalyzed by 18-crown-6, proceeding to completion at reflux. Another example is the synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, where the final step involves a fluoro/chloro-exchange reaction with KF catalyzed by 18-crown-6 in acetonitrile, affording a high yield of the product.

A patent also describes the use of a tertiary amine, tris(3,6,9-trioxadecyl)amine, as a phase-transfer catalyst in the synthesis of 2,4-difluorobenzenesulfonyl fluoride from 2,4-dichlorobenzenesulfonyl chloride. The addition of the catalyst increased the yield from 34% to 65% under the same reaction conditions. google.com

Table 2: Effect of Phase-Transfer Catalyst on the Synthesis of 2,4-Difluorobenzenesulfonyl Fluoride

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichlorobenzenesulfonyl chloride | None | 100-170 | 12 | 34 | google.com |

| 2,4-Dichlorobenzenesulfonyl chloride | Tris(3,6,9-trioxadecyl)amine | 100-170 | 12 | 65 | google.com |

To streamline the synthetic process and avoid the isolation of potentially sensitive sulfonyl chloride intermediates, one-pot procedures involving the in situ generation of the sulfonyl chloride from a more stable precursor, such as a sulfonic acid or a sulfonate salt, have been developed. nih.gov

A notable one-pot method for the synthesis of sulfonyl fluorides from sulfonic acids utilizes cyanuric chloride as a chlorinating agent to form the sulfonyl chloride in situ, which is then treated with potassium bifluoride (KHF₂) to afford the final product. nih.gov This transition-metal-free process is catalyzed by a phase-transfer catalyst, such as tetramethylammonium (B1211777) chloride (TMAC), and proceeds under mild conditions. nih.gov This methodology has been successfully applied to a range of aryl sulfonic acids, including those with electron-donating groups, furnishing the corresponding sulfonyl fluorides in moderate to good yields. nih.govsemanticscholar.org

Table 3: One-Pot Synthesis of Arenesulfonyl Fluorides from Sulfonic Acids

| Sulfonic Acid | Catalyst | Yield (%) | Reference |

| 4-Methylbenzenesulfonic acid | TMAC | 85 | nih.gov |

| 4-Methoxybenzenesulfonic acid | TMAC | 78 | nih.gov |

| Naphthalene-2-sulfonic acid | TMAC | 74 | nih.gov |

Directed Fluorine-Chlorine Exchange on Substituted Chlorobenzenesulfonyl Chlorides or Fluorides

In the synthesis of fluorinated congeners of 2-chlorobenzenesulfonyl fluoride, a directed fluorine-chlorine exchange on a polysubstituted starting material can be a valuable strategy. This approach allows for the selective replacement of a chlorine atom on the aromatic ring with a fluorine atom, in addition to the conversion of the sulfonyl chloride to a sulfonyl fluoride.

A patented process demonstrates the synthesis of 5-chloro-2,4-difluorobenzenesulfonyl fluoride from 2,4,5-trichlorobenzenesulfonyl chloride. google.com The reaction is carried out in sulfolane with anhydrous potassium fluoride. The initial heating period at a lower temperature (100°C) is believed to facilitate the formation of the intermediate 2,4,5-trichlorobenzenesulfonyl fluoride, which then undergoes nucleophilic aromatic substitution of the ring chlorines at a higher temperature (160°C). google.com This example highlights the possibility of achieving both sulfonyl group and aromatic ring fluorination in a single process.

Oxidative Fluorination Pathways

An alternative to halogen exchange reactions is the oxidative fluorination of sulfur-containing precursors at a lower oxidation state, such as thiols or disulfides. These methods offer a different synthetic approach, often utilizing electrophilic fluorinating reagents.

The oxidative fluorination of heteroatoms can be achieved using a combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF). nih.gov This method has been successfully used to generate arylsulfur chlorotetrafluorides from diaryl disulfides, avoiding the use of hazardous chlorine gas. nih.gov While this specific methodology has been primarily applied to the synthesis of SF₅-containing compounds, the underlying principle of oxidative chlorination followed by fluoride exchange represents a potential pathway for the synthesis of arenesulfonyl fluorides.

Electrochemical Oxidative Coupling of Thiols and Fluoride Sources

A significant advancement in sulfonyl fluoride synthesis is the development of an environmentally benign electrochemical approach that utilizes widely available thiols or disulfides as starting materials. acs.orgnih.gov This method employs potassium fluoride (KF), an inexpensive, abundant, and safe fluoride source, avoiding the need for stoichiometric oxidants or catalysts. acs.orgnih.govresearchgate.net The reaction proceeds under mild conditions at room temperature in an undivided cell, typically with a graphite (B72142) anode and a stainless-steel or iron cathode. acs.orgmdpi.com

The process is generally carried out in a biphasic solvent system, such as acetonitrile and aqueous HCl, with an additive like pyridine (B92270) that may act as a phase-transfer catalyst. acs.orgtue.nl Kinetic studies show that the thiol is rapidly oxidized at the anode to form a disulfide intermediate. acs.orgnih.gov This disulfide is then further oxidized to a radical cation, which reacts with the nucleophilic fluoride source. acs.org Subsequent oxidation steps lead to the final sulfonyl fluoride product. acs.orgthieme.de The main byproduct is the corresponding sulfonic acid, formed either from the anodic oxidation of the disulfide or hydrolysis of the sulfonyl fluoride product. acs.orgnih.gov This electrochemical strategy is applicable to a wide array of aryl, heteroaryl, benzyl, and alkyl thiols, demonstrating broad substrate scope and tolerance for various functional groups. rsc.orgtue.nl

Table 1: Electrochemical Synthesis of Sulfonyl Fluorides from Various Thiols acs.orgacs.org

Reaction conditions typically involve the thiol substrate, KF as the fluoride source, and pyridine in a CH₃CN/HCl solvent system using a graphite anode and a steel cathode. acs.org

| Thiol Substrate | Product Yield (%) |

|---|---|

| Thiophenol | 72 |

| 4-Methylthiophenol | 81 |

| 4-Methoxythiophenol | 85 |

| 4-(Trifluoromethyl)thiophenol | 99 |

| 4-Chlorothiophenol | 78 |

| 2-Mercapto-4,6-dimethylpyrimidine | 74 |

| Ethanethiol | 41 |

Electrophilic Fluorinating Reagent-Mediated Transformations (e.g., Selectfluor in Sulfonyl Hydrazide Conversions)

The conversion of sulfonyl hydrazides to sulfonyl fluorides represents another effective strategy. A notably simple and environmentally friendly method involves the use of Selectfluor as the fluorinating agent in water at 60°C, without the need for any catalysts or additives. mdpi.comresearchgate.net This protocol is effective for a wide range of sulfonyl hydrazides bearing both electron-donating and electron-withdrawing substituents, as well as for aliphatic substrates. mdpi.comresearchgate.net The reaction is proposed to proceed via a free-radical pathway, offering a straightforward and practical route to the S-F bond. researchgate.net

Beyond sulfonyl hydrazides, the electrophilic fluorinating agent Selectfluor, in combination with elemental sulfur, can mediate the deoxyfluorination of carboxylic acids to acyl fluorides. organic-chemistry.org While not a direct synthesis of sulfonyl fluorides, this highlights the versatility of electrophilic fluorine sources in modern synthesis. Mechanistic studies suggest the in situ formation of reactive sulfur-fluorine species that facilitate the transformation. organic-chemistry.org In another application, carbamothioates can be converted to sulfonyl fluorides via an oxidation and fluorination process mediated by Selectfluor. nih.gov The reaction is initiated by the nucleophilic attack of the sulfur on Selectfluor, followed by hydrolysis and further oxidation to furnish the sulfonyl fluoride product. nih.gov

Table 2: Catalyst-Free Fluorination of Sulfonyl Hydrazides with Selectfluor in Water mdpi.comresearchgate.net

The reaction is performed using the sulfonyl hydrazide substrate and Selectfluor as the fluorinating agent in water at 60°C. mdpi.comresearchgate.net

| Sulfonyl Hydrazide Substrate | Product Yield (%) |

|---|---|

| Benzenesulfonyl hydrazide | 89 |

| 4-Methylbenzenesulfonyl hydrazide | 95 |

| 4-Methoxybenzenesulfonyl hydrazide | 92 |

| 4-Chlorobenzenesulfonyl hydrazide | 85 |

| 4-Nitrobenzenesulfonyl hydrazide | 73 |

| Naphthalene-2-sulfonyl hydrazide | 88 |

| Ethanesulfonyl hydrazide | 75 |

Transition Metal-Catalyzed Synthetic Routes

Palladium catalysis has unlocked novel pathways for the synthesis of sulfonyl fluorides, particularly from readily available aryl halides, offering high efficiency and broad functional group tolerance.

Palladium-Catalyzed One-Pot Synthesis from Aryl Bromides Utilizing SO₂ Surrogates

A significant breakthrough has been the development of a palladium-catalyzed, one-pot synthesis of sulfonyl fluorides from aryl bromides. nih.govresearchgate.netrsc.org This method was the first general process for the sulfonylation of aryl bromides. nih.govrsc.org The transformation proceeds in two steps within a single reaction vessel. First, the aryl bromide undergoes a palladium-catalyzed sulfonylation using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form an intermediate aryl sulfinate. nih.govrsc.orgrsc.org In the second step, this sulfinate is treated in situ with an electrophilic fluorinating reagent, like N-fluorodibenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. researchgate.netrsc.orgrsc.org

A similar one-pot, palladium-catalyzed protocol has been established for aryl iodides, using DABSO as the SO₂ source and Selectfluor as a more economical and easy-to-handle electrophilic fluorine source. organic-chemistry.orgacs.org These methods are valued for their operational simplicity and their ability to tolerate a wide variety of functional groups, enabling the synthesis of complex molecules, including derivatives of active pharmaceutical ingredients and amino acids. nih.govrsc.orgorganic-chemistry.org

Table 3: One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Halides nih.govacs.org

Conditions for aryl bromides: (i) PdCl₂(AmPhos)₂, DABSO, Et₃N in i-PrOH; (ii) NFSI. nih.govrsc.org Conditions for aryl iodides: (i) Pd(OAc)₂, PAd₂Bu, DABSO, Et₃N in iPrOH; (ii) Selectfluor. acs.org

| Aryl Halide Substrate | Fluorinating Agent | Product Yield (%) |

|---|---|---|

| 4-Bromobiphenyl | NFSI | 84 |

| 4-Bromoacetophenone | NFSI | 75 |

| Methyl 4-bromobenzoate | NFSI | 81 |

| Iodobenzene | Selectfluor | 85 |

| 4-Iodotoluene | Selectfluor | 89 |

| 4-Fluoroiodobenzene | Selectfluor | 88 |

| N-Boc-L-4-bromophenylalanine methyl ester | NFSI | 61 |

Mechanistic Considerations in Metal-Catalyzed Fluorination Reactions

The mechanism of the palladium-catalyzed synthesis of sulfonyl fluorides from aryl halides is a two-part process. The first stage is the formation of an aryl sulfinate salt. This begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) catalyst, forming an Ar-Pd(II)-X complex. This is followed by the insertion of sulfur dioxide, sourced from the SO₂ surrogate (e.g., DABSO), into the Aryl-Palladium bond. The resulting arylsulfonylpalladium complex then undergoes reductive elimination or reaction with a base to generate the palladium(II) sulfinate intermediate.

The second stage is the fluorination of the newly formed sulfinate. This intermediate, being nucleophilic at the sulfur atom, attacks the electrophilic fluorine of a reagent like NFSI or Selectfluor. acs.org This nucleophilic attack displaces the rest of the fluorinating agent's structure and forms the final, stable S(VI)-F bond of the aryl sulfonyl fluoride, completing the one-pot transformation.

Novel Synthetic Protocols and Atom-Economical Approaches

The drive for more sustainable and efficient chemical syntheses has led to the exploration of highly abundant and stable starting materials, such as sulfonic acids and their salts.

Direct Transformation from Sulfonates and Sulfonic Acids

Methods for the direct conversion of abundant and inexpensive sulfonic acids and their salts into valuable sulfonyl fluorides have been developed, providing a more atom-economical and practical alternative to traditional routes. nih.govrsc.orgnih.gov One facile, one-pot strategy involves a cascade process where the sulfonic acid is first converted to an intermediate sulfonyl chloride using cyanuric chloride, which is then subjected to a chlorine-fluorine exchange with a fluoride source like potassium bifluoride (KHF₂). mdpi.comnih.gov

More direct deoxyfluorination approaches have also been established. nih.gov One strategy employs thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. theballlab.comrsc.org Mechanistic insights from this reaction led to a complementary method using the bench-stable solid reagent Xtalfluor-E®, which facilitates the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts under milder conditions. nih.govrsc.org These methods are advantageous as they start from stable S(VI) compounds and avoid oxidative steps or the handling of more reactive intermediates like sulfonyl chlorides. nih.gov

Table 4: Direct Synthesis of Sulfonyl Fluorides from Sulfonic Acids/Salts nih.govnih.gov

Method A: Cyanuric chloride, then KHF₂. nih.gov Method B: Xtalfluor-E®. nih.gov

| Substrate | Method | Product Yield (%) |

|---|---|---|

| Sodium benzenesulfonate | A | 86 |

| Sodium p-toluenesulfonate | A | 91 |

| Sodium 4-chlorobenzenesulfonate | A | 85 |

| 4-Toluenesulfonic acid | B | 94 |

| 4-Methoxybenzenesulfonic acid | B | 92 |

| 4-(Trifluoromethyl)benzenesulfonic acid | B | 88 |

| Methanesulfonic acid | B | 41 |

Late-Stage Synthesis from Sulfonamides

The conversion of chemically robust primary sulfonamides into sulfonyl fluorides represents a significant breakthrough for late-stage functionalization. Traditional methods often struggle with the inert nature of the sulfonamide group. However, a powerful and mild method has been developed that overcomes this challenge, enabling the synthesis of a wide array of sulfonyl fluorides from readily available sulfonamide precursors. d-nb.inforesearchgate.netmpg.de

This transformation is typically achieved through a one-pot procedure involving the activation of the primary sulfonamide with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂). This initially forms a reactive sulfonyl chloride intermediate. Without isolation, this intermediate is then subjected to an in situ halogen exchange reaction with a fluoride source, commonly potassium fluoride (KF), to yield the final sulfonyl fluoride product. d-nb.inforesearchgate.net

The reaction is highly chemoselective and proceeds under mild conditions, typically at temperatures around 60 °C in a solvent like acetonitrile. d-nb.inforesearchgate.net This protocol's success lies in its ability to activate the otherwise unreactive sulfonamide NH₂ group, transforming it into a good leaving group. d-nb.info The methodology exhibits broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. While the specific synthesis of 2-chlorobenzenesulfonyl fluoride from its corresponding sulfonamide is not always explicitly detailed in foundational studies, the successful synthesis of various chloro-substituted analogues demonstrates the viability of this method for such substrates. For instance, congeners with chloro-substituents at different positions of the benzene (B151609) ring have been synthesized in good to excellent yields. researchgate.net

The table below illustrates the scope of this methodology with chloro-substituted benzenesulfonamides, showcasing the typical conditions and yields.

Table 1: Synthesis of Chloro-Substituted Benzenesulfonyl Fluorides from Sulfonamides This interactive table details the synthesis of various chloro-substituted benzenesulfonyl fluorides from their corresponding primary sulfonamides using a pyrylium-mediated method. The data is based on findings from referenced literature. researchgate.net

| Substrate | Reagents | Conditions | Product | Yield (%) |

| 4-Chlorobenzenesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN, 60 °C, 2h | 4-Chlorobenzenesulfonyl fluoride | 90 |

| 3-Chlorobenzenesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN, 60 °C, 2h | 3-Chlorobenzenesulfonyl fluoride | 90 |

| 2,4-Dichlorobenzenesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN, 100 °C, 3h | 2,4-Dichlorobenzenesulfonyl fluoride | 69 |

Photoredox Catalysis and Radical-Mediated Sulfonyl Fluoride Formation

The emergence of photoredox catalysis has opened new avenues for the synthesis of sulfonyl fluorides through radical-mediated pathways. These methods are prized for their mild reaction conditions, often operating at room temperature under visible light irradiation, and their ability to utilize alternative starting materials to sulfonamides. nih.govrsc.org Common precursors in these reactions include aryl halides, diaryliodonium salts, and arenediazonium salts. rsc.orgorganic-chemistry.orgnih.govacs.org

A general mechanism for many of these transformations involves the generation of an aryl radical from the precursor through a photoredox cycle. This highly reactive aryl radical is then trapped by a sulfur dioxide (SO₂) source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfonyl radical. rsc.org This intermediate subsequently reacts with a fluorine source, like N-fluorobenzenesulfonimide (NFSI) or potassium bifluoride (KHF₂), to furnish the desired aryl sulfonyl fluoride. rsc.orgacs.org

One notable example is the palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. This one-pot process first involves the formation of a sulfinate intermediate, which is then fluorinated in situ. The reaction demonstrates good tolerance for various functional groups, including chloro-substituents, making it a valuable tool for late-stage functionalization. nih.gov For instance, 4-chlorobenzenesulfonyl fluoride can be synthesized in high yield from 4-bromochlorobenzene using this protocol. nih.gov

Other photoredox strategies employ different aryl radical precursors. Organophotocatalytic methods using diaryliodonium salts as aryl radical sources and copper-catalyzed reactions of arenediazonium salts have also proven effective for the synthesis of a diverse range of aryl sulfonyl fluorides, including those with chloro-substitution patterns. rsc.orgacs.org The electronic properties of the substituents on the aromatic ring can influence the reaction yields, but the methods are generally robust. rsc.org

The following table provides examples of chloro-substituted benzenesulfonyl fluoride synthesis using these advanced photoredox and radical-mediated methods.

Table 2: Photoredox and Radical-Mediated Synthesis of Chloro-Substituted Benzenesulfonyl Fluorides This interactive table summarizes various photoredox and radical-mediated methods for synthesizing chloro-substituted benzenesulfonyl fluorides from different starting materials. The data is compiled from referenced literature. nih.gov

| Substrate | Catalyst/Mediator | SO₂ Source | Fluorine Source | Product | Yield (%) |

| 4-Bromochlorobenzene | PdCl₂(AmPhos)₂ | DABSO | NFSI | 4-Chlorobenzenesulfonyl fluoride | 83 |

| 1-Bromo-2-chloro-4-nitrobenzene | PdCl₂(AmPhos)₂ | DABSO | NFSI | 2-Chloro-4-nitrobenzenesulfonyl fluoride | 76 |

| 1-Bromo-3,4-dichlorobenzene | PdCl₂(AmPhos)₂ | DABSO | NFSI | 3,4-Dichlorobenzenesulfonyl fluoride | 85 |

Applications and Advanced Research in Organic Synthesis and Medicinal Chemistry

Contributions to Covalent Chemical Biology and Targeted Drug Discovery

2-Chloro-benzenesulfonyl fluoride (B91410) has emerged as a valuable tool in covalent chemical biology and targeted drug discovery due to its ability to form stable covalent bonds with specific amino acid residues in proteins. This reactivity allows for the development of highly selective and potent inhibitors and probes.

Aryl sulfonyl fluorides have a well-established history as covalent inhibitors of serine proteases. nih.gov The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue in these enzymes. chegg.comnih.gov This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively and irreversibly inactivating the enzyme. chegg.comquizlet.com The process typically involves a two-step mechanism: the initial formation of a noncovalent enzyme-inhibitor complex, followed by the formation of the covalent bond. quizlet.com The presence of the chlorine atom on the benzene (B151609) ring of 2-chloro-benzenesulfonyl fluoride can influence the reactivity of the sulfonyl fluoride group, potentially enhancing its specificity for certain enzymes.

The general mechanism can be depicted as follows:

Step 1: Non-covalent Binding: The inhibitor, this compound, first binds to the active site of the serine protease.

Step 2: Nucleophilic Attack: The catalytic serine residue's hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl fluoride.

Step 3: Covalent Adduct Formation: A stable covalent bond is formed between the enzyme and the inhibitor, with the fluoride ion acting as a good leaving group. chegg.com This covalent modification blocks the enzyme's catalytic activity.

This mechanism has been exploited in the development of inhibitors for various serine proteases, which are implicated in a range of diseases. nih.govnih.gov

The reactivity of the sulfonyl fluoride moiety is not limited to serine. It can also form covalent bonds with other nucleophilic amino acid residues, including tyrosine, lysine (B10760008), histidine, and threonine. nih.govenamine.netnih.gov This broad reactivity profile makes sulfonyl fluorides, including this compound, excellent candidates for the development of activity-based probes (ABPs). ABPs are used to identify and characterize active enzymes within complex biological systems.

By attaching a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) to the this compound core, researchers can create probes that covalently label active enzymes. This allows for the visualization and quantification of enzyme activity, providing valuable insights into biological processes and disease states. The selectivity of these probes can be tuned by modifying the structure of the aryl ring, demonstrating the utility of substituted benzenesulfonyl fluorides in chemical biology. nih.gov

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group |

| Serine | Hydroxyl (-OH) |

| Threonine | Hydroxyl (-OH) |

| Tyrosine | Phenolic Hydroxyl (-OH) |

| Lysine | Amine (-NH2) |

| Histidine | Imidazole Ring |

This table is generated based on information from multiple sources. nih.govenamine.netnih.gov

The structural simplicity and reliable reactivity of this compound make it a valuable building block for the construction of covalent inhibitor libraries. nih.govresearchgate.net These libraries contain a diverse collection of compounds with the potential to covalently bind to a wide range of protein targets. By screening these libraries against specific enzymes or in cell-based assays, researchers can identify novel inhibitors for therapeutic development or as tools for chemical biology research. nih.gov

The synthesis of these libraries often involves parallel synthesis techniques, where the this compound core is reacted with a variety of amines or other nucleophiles to generate a large number of distinct sulfonamide derivatives. nih.gov This approach allows for the rapid exploration of chemical space and the identification of potent and selective inhibitors.

Building Blocks for Complex Molecular Architectures

Beyond its direct applications as an inhibitor or probe, this compound serves as a versatile precursor for the synthesis of more complex molecules with diverse functionalities.

The chemoselective reactivity of the sulfonyl fluoride group makes this compound a useful component in combinatorial chemistry. nih.govresearchgate.net It is possible to selectively react at other positions on the molecule while leaving the sulfonyl fluoride intact for later-stage modifications. For instance, in molecules containing both a sulfonyl chloride and a sulfonyl fluoride, the sulfonyl chloride can be selectively reacted with amines to form sulfonamides, while the less reactive sulfonyl fluoride remains unchanged. nih.gov This orthogonality allows for the creation of diverse molecular scaffolds that can be further functionalized.

This strategy has been employed to generate libraries of sulfonyl fluoride-containing compounds for screening against various biological targets, such as serine proteases. nih.gov The ability to systematically modify the structure around the this compound core enables the optimization of binding affinity and selectivity.

This compound is a key starting material for the synthesis of a wide range of functionalized sulfonamides. theballlab.com Sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The reaction of this compound with primary or secondary amines readily yields the corresponding sulfonamides.

The synthesis can be facilitated by the use of Lewis acids, such as calcium triflimide, which activate the sulfonyl fluoride towards nucleophilic attack by the amine. theballlab.com This method allows for the coupling of a wide variety of amines, including those that are sterically hindered or electronically diverse, leading to the generation of novel sulfonamide derivatives with potential therapeutic applications. theballlab.com

### 4.

The unique chemical properties of this compound, particularly the reactivity of the sulfonyl fluoride group, have positioned it as a valuable compound in various specialized areas of chemical research.

#### 4.2.3. Role in the Development of Chiral Sulfonyl Fluorides

The development of chiral molecules is crucial in pharmaceutical and agrochemical research, as stereochemistry often dictates biological activity. nih.gov Aryl sulfonyl fluorides, including structures related to this compound, serve as precursors in the synthesis of chiral sulfur-containing compounds. Specifically, they are instrumental in creating enantioenriched sulfonimidoyl fluorides (SIFs), which are chiral analogues of sulfonamides with potential for more specific directional interactions with biological targets. nih.gov The synthesis of these chiral molecules can be challenging, but new methods are emerging. nih.gov

One approach involves a modular, enantioselective synthesis starting from N-Boc-sulfinamide salt building blocks to produce sulfonimidoyl fluorides. nih.govchemrxiv.org In these syntheses, an aryl sulfonyl fluoride derivative is not the direct chiral starting material but rather the structural motif that is ultimately formed or modified. The stability and reactivity of the aryl sulfonyl fluoride group are key to these transformations. For example, a stereocontrolled synthesis can produce highly enantioenriched sulfonimidoyl fluorides, which can then undergo sulfur-fluorine exchange (SuFEx) reactions. nih.gov A critical aspect of these reactions is preventing the racemization (loss of chirality) of the enantioenriched arylsulfonimidoyl fluorides, which can be promoted by fluoride ions. nih.govchemrxiv.org By developing conditions that trap the fluoride ions, stereospecific reactions with amines can occur, leading to the formation of sulfonimidamides with high enantiomeric excess. nih.gov

The inherent chirality at the sulfur(VI) center of SIFs offers exciting possibilities for creating more selective covalent probes and therapeutics, highlighting the importance of sulfur-center chirality in inhibitor design. nih.gov

#### 4.3. Radiolabeling and Imaging Applications

The field of medical imaging relies on the development of novel radiotracers to visualize and study biological processes in vivo. Aryl sulfonyl fluorides are emerging as important precursors in this area.

##### 4.3.1. Development of 18F-Labeled Tracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful imaging technique that uses radiotracers labeled with positron-emitting isotopes, with fluorine-18 (B77423) (18F) being the most common due to its ideal half-life (109.7 min) and low positron energy, which allows for high-resolution images. mdpi.comnih.gov The development of efficient methods to incorporate 18F into molecules is a major focus of radiochemistry. acs.org

Aryl sulfonyl fluorides, like this compound, are valuable precursors for creating 18F-labeled PET tracers through isotopic exchange. nih.gov The Sulfur [18F]Fluoride Exchange (SuFEx) reaction is a key technology in this context. This method allows for the late-stage radiofluorination of complex molecules. acs.orgnih.gov In this process, a molecule containing a stable sulfonyl fluoride (–SO₂F) group is treated with a source of [18F]fluoride. The isotopic exchange between the non-radioactive 19F and the radioactive 18F is remarkably efficient. nih.gov

This approach offers several advantages:

Speed and Efficiency: The SuFEx isotopic exchange can be extremely fast, sometimes occurring in as little as 30 seconds at room temperature, with high radiochemical yields. nih.gov

Simplified Purification: The purification of the resulting 18F-labeled tracer can often be achieved with a simple cartridge filtration, avoiding the need for time-consuming high-performance liquid chromatography (HPLC). acs.orgnih.gov

Broad Applicability: The method has been successfully applied to a wide range of structurally diverse molecules, including those targeting specific biological entities like the poly(ADP-ribose) polymerase 1 (PARP1) enzyme, which is relevant in cancer research. acs.orgnih.gov

For example, benzyloxy-2-chloroquinoline has been reacted with fluorine-18 labeled potassium cryptand fluoride to prepare [18F]2-fluoroquinolin-8-ol, a potential tracer for imaging Alzheimer's disease. rsc.org While direct labeling of aryl sulfonyl fluorides is promising, another strategy involves using their precursor, aryl sulfonyl chlorides. The conversion of sulfonyl chlorides to [18F]sulfonyl fluorides has been systematically studied, demonstrating the versatility of this class of compounds as synthons for indirect radiolabeling. acs.org These advancements make aryl sulfonyl fluorides, and by extension this compound, highly attractive for developing the next generation of PET imaging agents. acs.orgnih.gov

#### 4.4. Relevance in Agrochemical and Material Science Research

The reactivity of the sulfonyl fluoride group also makes it a valuable tool in the synthesis of new agrochemicals and advanced materials. researchgate.netnih.gov

##### 4.4.1. Intermediate in the Synthesis of Agrochemicals

Sulfonyl fluoride-containing compounds are extensively used as intermediates in the preparation of functional molecules, including agrochemicals. researchgate.net While specific examples detailing the direct use of this compound in a commercial agrochemical are not prevalent in the reviewed literature, its role can be inferred from the general reactivity of sulfonyl fluorides. These compounds serve as building blocks, where the SO₂F group acts as a reactive handle. researchgate.net For instance, some synthesized β-keto sulfonyl fluorides and their derivatives have shown potent activity against agricultural pests like the pinewood nematode (Bursaphelenchus xylophilus) and the fungus Colletotrichum gloeosporioides, suggesting their potential in agrochemical discovery. researchgate.net

The synthesis of these more complex molecules often involves the reaction of the sulfonyl fluoride with various nucleophiles to form sulfonamides or sulfonate esters, which are common moieties in biologically active compounds. organic-chemistry.org The stability and selective reactivity of the sulfonyl fluoride group make it a reliable component in multi-step synthetic pathways aimed at producing new crop protection agents. researchgate.net

##### 4.4.2. Applications in Polymerization Reactions

The field of materials science has also found applications for sulfonyl fluorides, particularly in the synthesis of novel polymers. nih.govpdx.edu Traditionally, sulfonyl fluorides have been used as electrophiles in reactions. However, recent research has demonstrated a new role for them as precursors to sulfur(VI) radicals, which can then participate in polymerization reactions. nih.gov

A recently developed method utilizes a combination of an organosuperbase and photoredox catalysis to convert sulfonyl fluorides into S(VI) radicals under mild conditions. nih.gov This process involves the following key steps:

Activation: An organosuperbase, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), activates the sulfonyl fluoride.

Radical Generation: A photoredox catalyst, like [Ru(bpy)₃]Cl₂, absorbs light and initiates an electron transfer process that converts the activated sulfonyl fluoride into a sulfonyl radical (R-SO₂•).

Ligation: This highly reactive radical can then add across the double bond of an alkene (e.g., styrene), initiating a polymerization or ligation reaction to form vinyl sulfones. nih.gov

This innovative approach dramatically expands the synthetic utility of sulfonyl fluorides beyond their classic electrophilic role. It allows for the creation of functional polymers and dyes with unique sulfonyl linkages, which can complement traditional polymers that rely on carbon-carbon or carbon-heteroatom backbones. nih.govccspublishing.org.cn

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 2-Chloro-benzenesulfonyl fluoride (B91410), a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

Proton NMR provides information on the chemical environment of hydrogen atoms. In 2-Chloro-benzenesulfonyl fluoride, the four protons are attached to the aromatic ring. Due to the ortho-disubstitution pattern (with chloro and sulfonyl fluoride groups at positions 1 and 2), a complex splitting pattern is anticipated. The electron-withdrawing nature of both the chlorine atom and the sulfonyl fluoride group deshields the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield).

The protons on the benzene (B151609) ring would appear as a complex multiplet system, typically in the range of δ 7.5–8.2 ppm. The exact chemical shifts and coupling constants (J-values) are determined by the relative positions of the protons to the two different electron-withdrawing substituents. The proton adjacent to the sulfonyl fluoride group (H-6) is expected to be the most downfield, appearing as a doublet of doublets due to coupling with H-5 and H-4. The remaining protons (H-3, H-4, H-5) would also exhibit complex splitting patterns reflecting their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. For this compound, six distinct signals are expected in the aromatic region of the spectrum, corresponding to the six non-equivalent carbon atoms of the benzene ring.

The chemical shifts are heavily influenced by the attached substituents. The carbon atom directly bonded to the sulfonyl fluoride group (C-1) is expected to be significantly downfield due to the strong electron-withdrawing effect of the -SO₂F moiety. Similarly, the carbon atom bearing the chlorine (C-2) will also be shifted downfield. The interpretation of ¹³C NMR spectra for fluorinated compounds can be complicated by carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.), which can be large and may lead to the splitting of carbon signals. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|

| C-1 (C-SO₂F) | ~ 138 - 142 | Expected to be a doublet due to ¹J(C-F) coupling. |

| C-2 (C-Cl) | ~ 132 - 136 |

Fluorine-19 (¹⁹F) NMR for Direct Observation of the Sulfonyl Fluoride Moiety

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range. nih.gov This makes it an excellent tool for confirming the presence of the sulfonyl fluoride group.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal typically appears as a singlet, although long-range couplings to the aromatic protons may cause some minor broadening or fine splitting. Computational studies and data from similar compounds suggest the chemical shift for the sulfonyl fluoride group is found in a characteristic downfield region. researchgate.netnih.gov One report places the typical singlet for a sulfonyl fluoride group near δ -45 ppm.

Table 3: Representative ¹⁹F NMR Spectral Data for this compound

| Nucleus | Representative Chemical Shift (δ) ppm | Multiplicity |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). It is highly effective for identifying specific functional groups, each of which has a characteristic absorption frequency. The key functional group in this compound is the sulfonyl fluoride (-SO₂F) moiety. This group gives rise to very strong and characteristic absorption bands.

The most prominent of these are the asymmetric and symmetric stretching vibrations of the sulfur-oxygen double bonds (S=O). Additionally, the sulfur-fluorine (S-F) bond has a characteristic stretching frequency. Data for the parent compound, benzenesulfonyl fluoride, is available for comparison in public databases. nih.gov

Table 4: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| S=O Symmetric Stretch | 1170 - 1120 | Strong |

| S-F Stretch | 750 - 700 | Strong |

| C-Cl Stretch | ~ 750 - 700 | Medium-Strong |

| Aromatic C-H Stretch | ~ 3100 - 3000 | Medium-Weak |

Note: The C-Cl stretch may overlap with the S-F stretch region.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds, which may be weak or silent in the IR spectrum, often produce strong signals in the Raman spectrum.

Specific experimental FT-Raman data for this compound is not widely available. However, based on the principles of the technique, certain predictions can be made. The symmetric stretch of the S=O bonds would be expected to be strong in the Raman spectrum. Likewise, the breathing modes of the aromatic ring, which are highly symmetric, typically give rise to intense Raman bands. In contrast, the asymmetric S=O stretch, which is very strong in the IR, would likely be weaker in the Raman spectrum. ias.ac.innih.gov This complementarity is crucial for a complete vibrational assignment.

Table 5: Predicted Key FT-Raman Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~ 1000 | Strong |

| S=O Symmetric Stretch | ~ 1170 - 1120 | Medium-Strong |

| Aromatic C=C Stretches | ~ 1600 - 1450 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas (isobars).

The theoretical exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of the constituent elements. For this compound, the calculation is based on the formula C₆H₄ClFO₂S, using the isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O, and ³²S.

Calculation of Theoretical Exact Mass:

(6 x Mass of ¹²C) = 6 x 12.000000 = 72.000000 Da

(4 x Mass of ¹H) = 4 x 1.007825 = 4.031300 Da

(1 x Mass of ³⁵Cl) = 1 x 34.968853 = 34.968853 Da

(1 x Mass of ¹⁹F) = 1 x 18.998403 = 18.998403 Da

(2 x Mass of ¹⁶O) = 2 x 15.994915 = 31.989830 Da

(1 x Mass of ³²S) = 1 x 31.972071 = 31.972071 Da

Total Exact Mass = 193.960462 Da

This calculated value is the benchmark against which experimental HRMS data is compared. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides high confidence in the assigned chemical structure.

| Parameter | Value |

| Molecular Formula | C₆H₄ClFO₂S |

| Isotopes Used | ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O, ³²S |

| Calculated Monoisotopic Mass (Da) | 193.960462 |

| Nominal Mass (m/z) | 194 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The absorption patterns are characteristic of the electronic structure of a molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the substituted benzene ring. The molecule is expected to exhibit absorption bands arising from π → π* transitions within the aromatic system. sigmaaldrich.com These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). sigmaaldrich.com

The presence of both the electron-withdrawing chlorine atom and the strongly electron-withdrawing sulfonyl fluoride group on the benzene ring influences the energy of these transitions. These substituents alter the electron density of the aromatic π-system, which typically shifts the absorption maxima (λmax) relative to unsubstituted benzene. Density Functional Theory (DFT) calculations have been used to model the electronic structure of this compound, predicting a HOMO-LUMO energy gap of approximately 5.2 eV. This energy gap can be theoretically correlated to an absorption wavelength.

| Parameter | Theoretical Value/Description |

| Primary Chromophore | Substituted Benzene Ring |

| Expected Transition Type | π → π* |

| Predicted HOMO-LUMO Gap | ~5.2 eV |

| Corresponding Wavelength (λ) | ~238 nm |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, from which it is possible to derive accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

As of this writing, a solved crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, experimental data on its solid-state structure is not available.

Were a crystal structure to be determined, the analysis would provide key structural parameters. This would include the precise bond lengths of the C-S, S=O, S-F, and C-Cl bonds, as well as the bond angles around the sulfur atom, defining the geometry of the sulfonyl fluoride group. Furthermore, XRD would reveal the torsion angle between the plane of the phenyl ring and the S-C bond, which describes the rotational conformation of the sulfonyl fluoride group relative to the ring. Finally, the analysis would detail any significant intermolecular interactions, such as halogen bonding or π-π stacking, that stabilize the crystal structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural nature of 2-Chloro-benzenesulfonyl fluoride (B91410).

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Chloro-benzenesulfonyl fluoride, DFT calculations are employed to determine its most stable conformation (geometry optimization) and to analyze its electronic properties.

The sulfonyl fluoride (-SO₂F) and chlorine (-Cl) groups are strong electron-withdrawing groups, which significantly influence the geometry and electronic structure of the benzene (B151609) ring. DFT calculations can precisely quantify these effects. For instance, calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The electron-withdrawing nature of the substituents polarizes the aromatic ring, creating a notable dipole moment. Computational studies on similar compounds have shown that the sulfonyl fluoride group renders the benzene ring electron-deficient. For this compound specifically, DFT calculations have predicted a significant dipole moment of 3.2 Debye, directed towards the electron-withdrawing sulfonyl group.

| Parameter | Calculated Value | Reference |

|---|---|---|

| Dipole Moment | 3.2 Debye |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the electron-withdrawing substituents lower the energy of both the HOMO and LUMO. The sulfonyl fluoride group, in particular, makes the benzene ring electron-deficient, which is reflected in a lowered HOMO-LUMO gap. DFT calculations have estimated this gap to be approximately 5.2 eV. This value suggests a molecule that is relatively stable but possesses sites susceptible to nucleophilic attack, a characteristic exploited in its chemical applications. The analysis of FMOs helps in predicting how the molecule will interact with other chemical species, as the HOMO is the primary site for electrophilic attack and the LUMO is the primary site for nucleophilic attack. youtube.comrsc.org

| Parameter | Calculated Value | Reference |

|---|---|---|

| HOMO-LUMO Gap | ~5.2 eV |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer (delocalization) between filled (donor) and empty (acceptor) orbitals, which helps to quantify intramolecular interactions and their stabilizing effects. bohrium.comnih.gov

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nbu.edu.sa

NMR Chemical Shifts: The prediction of ¹⁹F NMR chemical shifts is particularly valuable. nih.gov Due to the high sensitivity of the ¹⁹F nucleus to its electronic environment, its chemical shift is a powerful probe for structural and electronic changes. nih.gov Computational models can predict the ¹⁹F chemical shift for the sulfonyl fluoride group with reasonable accuracy by employing specific DFT functionals (like oB97XD) and basis sets (such as aug-cc-pvdz). worktribe.com For this compound, a characteristic singlet is expected in the ¹⁹F NMR spectrum.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.gov For this compound, key vibrational modes include the symmetric and asymmetric stretches of the S=O bonds, the S-F stretch, and various vibrations associated with the chlorinated benzene ring. Comparing the calculated frequencies with experimental spectra helps in the definitive assignment of vibrational bands to specific molecular motions.

| Spectroscopic Parameter | Predicted Feature/Range | Reference |

|---|---|---|

| ¹⁹F NMR Chemical Shift | Singlet, characteristic of Ar-SO₂F | |

| IR S=O Asymmetric Stretch | 1370–1330 cm⁻¹ | |

| IR S=O Symmetric Stretch | 1170–1120 cm⁻¹ | |

| IR S-F Stretch | 750–700 cm⁻¹ |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are difficult to observe experimentally.

Transition state theory is used to calculate the energy barriers (activation energies) of reactions, providing critical information about reaction rates and mechanisms. For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, computational analysis can map out the entire reaction energy profile.

Studies on the reaction mechanisms of arenesulfonyl halides have shown that sulfonyl fluorides can react via different pathways compared to their chloride counterparts. mdpi.com For instance, the fluoride exchange reaction in benzenesulfonyl fluoride is calculated to proceed through a stepwise addition-elimination mechanism, involving a difluorosulfurane intermediate. mdpi.com In contrast, the chloride exchange often proceeds through a concerted Sₙ2-like mechanism. mdpi.com Computational modeling of the reaction of this compound with nucleophiles would involve locating the transition state structure for the rate-determining step. The calculated free energy barrier for this transition state provides a quantitative measure of the reaction's feasibility and kinetics. Such analyses are crucial for understanding its role as a covalent inhibitor and its utility in SuFEx (Sulfur Fluoride Exchange) click chemistry. researchgate.net

Computational Studies of Radical Intermediates and Their Reactions

The transformation of sulfonyl fluorides into sulfonyl radicals for synthetic applications has been a challenging area of study due to the high reduction potential and strong bond dissociation energy of the S(VI)-F bond. nih.gov However, recent advancements have demonstrated that this compound can participate in radical-mediated transformations, particularly through photoredox catalysis. nih.gov

Computational and mechanistic studies propose a pathway involving the activation of the sulfonyl fluoride. nih.gov A plausible mechanism begins with the nucleophilic activation of the sulfonyl fluoride by an organosuperbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a more reactive intermediate, RSO₂[DBU]⁺, by displacing the fluoride anion. nih.gov This intermediate is then reduced by an excited photocatalyst, like Ru(II)*, under blue LED irradiation. nih.gov This single-electron transfer leads to the fragmentation of the intermediate, releasing a sulfonyl radical (RSO₂•). nih.gov

Once generated, this sulfonyl radical readily adds to unsaturated systems like alkenes (e.g., styrene) to form a benzylic radical. nih.gov This radical intermediate can then be oxidized to a carbocation, which subsequently deprotonates to yield the final vinyl sulfone product. nih.gov The entire process showcases a novel method for generating S(VI) radicals from otherwise stable sulfonyl fluorides, enabling new synthetic pathways. nih.gov Hammett analysis performed with various styrene (B11656) substrates has been used to probe the electronic effects on these radical reactions. researchgate.net

The table below summarizes the key steps involved in the radical generation and subsequent reaction of a generalized aryl sulfonyl fluoride, a process applicable to this compound.

| Step | Description | Key Species Involved | Catalyst/Conditions |

| 1. Activation | Nucleophilic activation of the sulfonyl fluoride to form a more reactive species. | Sulfonyl fluoride (R-SO₂F), DBU | Room Temperature |

| 2. Reduction | Single-electron reduction of the activated intermediate by an excited photocatalyst. | RSO₂[DBU]⁺, Ru(II)* | Blue LED illumination |

| 3. Fragmentation | Release of the sulfonyl radical from the reduced intermediate. | [RSO₂[DBU]] | - |

| 4. Radical Addition | The sulfonyl radical adds to an alkene to form a new radical intermediate. | RSO₂•, Alkene (e.g., Styrene) | - |

| 5. Oxidation/Product Formation | The resulting radical is oxidized and deprotonated to yield the final product. | Benzylic radical | - |

Table 1: Mechanistic Steps in the Photoredox-Mediated Generation and Reaction of Sulfonyl Radicals.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the dynamic behavior of biomolecular systems, including the intricate interactions between proteins and ligands. nih.govrsc.org These simulations provide deep insights into conformational changes, binding pathways, and the stability of protein-ligand complexes, which are crucial for drug discovery and chemical biology. nih.govrsc.org

Modeling Ligand-Protein Interactions Involving Sulfonyl Fluoride Warheads

The sulfonyl fluoride moiety, as present in this compound, is recognized as a privileged "warhead" in chemical biology. nih.govrsc.org It possesses a favorable balance of aqueous stability and reactivity, allowing it to form covalent bonds with nucleophilic residues within a protein's binding site. rsc.orgresearchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are more stable and resistant to reduction. nih.gov This reactivity is not limited to serine, as is common for many covalent inhibitors, but extends to context-specific threonine, lysine (B10760008), tyrosine, and histidine residues. rsc.orgacs.org

MD simulations are instrumental in understanding and predicting how these sulfonyl fluoride-containing ligands interact with their protein targets. nih.govnih.gov By modeling the system at an atomic level, researchers can visualize the positioning of the sulfonyl fluoride warhead within the binding pocket. nih.gov For instance, homology modeling and docking studies can place the sulfonyl fluoride group in close proximity to a specific nucleophilic residue, such as a serine, suggesting it as the likely site of covalent modification. nih.gov

Coarse-grained MD (CG-MD) simulations, which simplify the representation of the system to study longer timescale events, have been used to investigate interactions between proteins and other fluorinated compounds, providing insights into how these molecules can encapsulate or stabilize proteins. nih.gov Full atomistic MD simulations, often run for microseconds, can be used to assess the stability of the ligand within the binding site, map out protein-ligand interaction networks, and analyze conformational changes induced by the ligand. rsc.orgescholarship.org These simulations help in elucidating the mechanism of covalent inhibition and can guide the optimization of inhibitor potency and selectivity. nih.govnih.gov

The table below details the common amino acid residues that can be targeted by sulfonyl fluoride warheads for covalent modification.

| Amino Acid Residue | Type of Interaction | Stability of Adduct | Reference |

| Serine (Ser) | Covalent Modification | Stable | nih.govrsc.org |

| Lysine (Lys) | Covalent Modification | Stable | researchgate.netacs.org |

| Tyrosine (Tyr) | Covalent Modification | Stable | researchgate.netacs.org |

| Histidine (His) | Covalent Modification | Stable | researchgate.netacs.org |

| Threonine (Thr) | Covalent Modification | Context-Specific | rsc.orgnih.gov |

| Cysteine (Cys) | Covalent Modification | Unstable | researchgate.netacs.org |

Table 2: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads.

Future Perspectives and Research Challenges

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of sulfonyl fluorides, including 2-chlorobenzenesulfonyl fluoride (B91410), has often relied on harsh reagents and conditions, such as the use of highly toxic sulfuryl fluoride (SO₂F₂) gas or corrosive potassium bifluoride (KHF₂). sciencedaily.comacs.org A primary future challenge is the development of greener, safer, and more cost-effective synthetic routes.

Recent advancements point toward several promising strategies. One approach involves the direct chloride/fluoride exchange from the corresponding 2-chlorobenzenesulfonyl chloride. nih.gov Investigations into biphasic systems using potassium fluoride (KF) in water/acetone (B3395972) mixtures have shown high yields for various sulfonyl fluorides, presenting a milder and more environmentally friendly alternative. nih.gov Another green protocol utilizes stable substrates like thiols or disulfides with potassium fluoride as the sole fluorine source and an environmentally conscious oxidant such as NaOCl·5H₂O. acs.org This method generates only non-toxic salts as by-products, aligning with the principles of green chemistry. sciencedaily.comacs.org

Mechanochemistry, which uses mechanical force to induce chemical reactions in solvent-free or low-solvent conditions, is also emerging as a sustainable alternative. acs.org A mechanochemical procedure for synthesizing sulfur(VI) fluorides from stable precursors using KHF₂ has been developed, offering shorter reaction times and significant ecological advantages. acs.org These evolving methodologies are expected to replace traditional routes, making the production of 2-chlorobenzenesulfonyl fluoride and its derivatives more scalable, safer, and sustainable. sciencedaily.com

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Fluorides

| Method | Fluorine Source | Key Features | Environmental Impact | Citation(s) |

| Traditional Halogen Exchange | Potassium Bifluoride (KHF₂) | Corrosive reagent, potential for glassware etching. | Moderate to High | acs.orgacs.org |

| Traditional Gas Route | Sulfuryl Fluoride (SO₂F₂) | Highly toxic and difficult-to-handle gas. | High | sciencedaily.com |

| Green Halogen Exchange | Potassium Fluoride (KF) | Mild, inexpensive, and readily available reagent. | Low | acs.orgnih.gov |

| Green Oxidation Route | Potassium Fluoride (KF) & Green Oxidant (e.g., NaOCl·5H₂O) | Starts from stable thiols/disulfides; produces non-toxic salt by-products. | Low | sciencedaily.comacs.org |

| Mechanochemical Synthesis | Potassium Bifluoride (KHF₂) | Solvent-free or low-solvent conditions, shorter reaction times. | Low | acs.org |

Exploration of Novel Reactivities and Catalytic Transformations for Enhanced Selectivity

While the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has become a cornerstone of click chemistry, future research is focused on uncovering novel reactivities and developing catalytic systems to control and enhance the transformations of 2-chlorobenzenesulfonyl fluoride. acs.orgthieme-connect.com The S(VI)-F bond, known for its general stability, can be activated under specific catalytic conditions. acs.org

Early strategies involved the use of base catalysts, such as 4-(dimethylamino)pyridine (DMAP), to activate the sulfur center for nucleophilic addition. nih.gov More advanced catalytic systems are now being explored. For instance, photoredox catalysis enables the preparation of sulfonyl fluorides under mild conditions and can be used to generate S(VI) radicals from sulfonyl fluorides, dramatically expanding their synthetic utility beyond their traditional role as electrophiles. organic-chemistry.orgresearchgate.net Cooperative catalysis, combining organosuperbases with photoredox catalysts, has been shown to achieve novel transformations with excellent selectivity. researchgate.net

Transition-metal catalysis also presents a significant opportunity. beilstein-journals.org Palladium-catalyzed reactions of aryl iodides with a sulfur dioxide source and a fluoride source provide a direct route to aryl sulfonyl fluorides. organic-chemistry.org Similarly, copper-catalyzed methods are being developed for fluorination reactions. beilstein-journals.org Applying these catalytic strategies to 2-chlorobenzenesulfonyl fluoride could enable highly selective cross-coupling reactions, allowing for its incorporation into complex molecular architectures with precise control.

Table 2: Emerging Catalytic Strategies for Sulfonyl Fluoride Transformations

| Catalytic System | Transformation Type | Potential Advantage for 2-Chlorobenzenesulfonyl Fluoride | Citation(s) |

| Base Catalysis (e.g., DMAP, HOBt) | Nucleophilic Substitution (SuFEx) | Activation of the S-F bond for reaction with nucleophiles like amines and alcohols. | nih.gov |

| Photoredox Catalysis | Radical Generation/Reactions | Access to S(VI) radical chemistry, enabling novel bond formations. | organic-chemistry.orgresearchgate.netresearchgate.net |

| Palladium Catalysis | Cross-Coupling Reactions | Direct synthesis and functionalization of the aromatic ring. | organic-chemistry.org |

| Copper Catalysis | Fluorination & Cross-Coupling | Site-selective transformations under mild conditions. | beilstein-journals.org |

Advancement of 2-Chlorobenzenesulfonyl Fluoride-Based Probes for Chemical Biology and Drug Discovery

Sulfonyl fluorides are considered "privileged" warheads in chemical biology and drug discovery. nih.govrsc.org They exhibit an ideal balance of aqueous stability and reactivity toward a range of nucleophilic amino acid residues, including serine, tyrosine, lysine (B10760008), threonine, and histidine. nih.govenamine.net This multitargeting capability makes them powerful tools for developing covalent inhibitors and chemical probes to study the proteome. rsc.orgnih.gov

A key future direction is the design and synthesis of advanced probes based on the 2-chlorobenzenesulfonyl fluoride scaffold. The electronic properties of the chlorine substituent can be used to fine-tune the electrophilicity and reactivity of the sulfonyl fluoride warhead. This allows for the development of probes with tailored selectivity for specific protein targets. For example, sulfonyl fluoride-containing molecules have been successfully developed as chemical probes for cereblon (CRBN), a critical component of the E3 ubiquitin ligase complex, enabling the discovery of new molecular glue degraders. rsc.orgnih.gov

By attaching the 2-chlorobenzenesulfonyl fluoride motif to various recognition elements, researchers can create covalent probes to identify and validate new drug targets, map enzyme binding sites, and investigate protein-protein interactions. rsc.org The continued application of SuFEx click chemistry will further accelerate the synthesis of libraries of these probes for high-throughput screening, expanding their use in the quest for new therapeutics. acs.org

Table 3: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Nucleophilic Group | Adduct Stability | Relevance | Citation(s) |